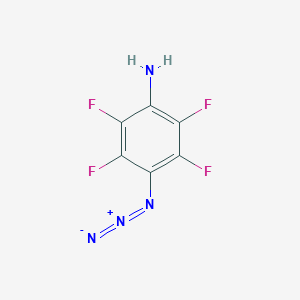

4-Azidotetrafluoroaniline

Description

The exact mass of the compound 4-Azidotetrafluoroaniline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Azidotetrafluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azidotetrafluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-azido-2,3,5,6-tetrafluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRTIIUJTWGUHFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393094 |

Source

|

| Record name | 4-AZIDOTETRAFLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294187-78-3 |

Source

|

| Record name | 4-AZIDOTETRAFLUOROANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 4-Azidotetrafluoroaniline (ATFA)

Enhanced Photoaffinity Labeling via Perfluorinated Nitrene Chemistry[1]

Executive Summary

4-Azidotetrafluoroaniline (ATFA) represents a specialized class of heterobifunctional crosslinkers designed to overcome the primary limitations of conventional aryl azide photoaffinity labeling (PAL).[1] While standard phenyl azides suffer from low crosslinking efficiency due to rapid ring expansion into non-reactive dehydroazepines, the perfluorinated core of ATFA suppresses this rearrangement. This "fluorine effect" stabilizes the reactive singlet nitrene intermediate, significantly enhancing C-H and N-H insertion yields.[1] This guide details the physicochemical properties, photochemistry, and experimental protocols for utilizing ATFA in drug target identification and proteomic profiling.

Physicochemical Profile

ATFA combines a photoactivatable azide moiety with a nucleophilic aniline handle, allowing for facile conjugation to carboxyl-containing ligands.[1]

| Property | Data | Notes |

| IUPAC Name | 4-Azido-2,3,5,6-tetrafluoroaniline | |

| CAS Number | 294187-78-3 | |

| Molecular Formula | ||

| Molecular Weight | 206.10 g/mol | |

| Appearance | Dark-brown solid | Light sensitive; store in dark.[1] |

| Melting Point | >60°C (decomposes) | Warning: Potential explosion hazard upon rapid heating.[1] |

| Solubility | DCM, Ethyl Acetate, DMSO, DMF | Limited solubility in water.[1] |

| UV Absorption | Photolysis typically performed at 254 nm or 300–365 nm (low efficiency tail).[1] | |

| Reactivity | Amine (Nucleophile) + Azide (Electrophile/Photophore) | Fluorine atoms withdraw electron density, reducing amine nucleophilicity compared to aniline.[1] |

Mechanistic Photochemistry: The Fluorine Effect

The superiority of ATFA over non-fluorinated analogues lies in its photodecomposition pathway.

2.1 The Ring Expansion Problem (Standard Aryl Azides)

Upon UV irradiation, standard phenyl azides lose nitrogen to form a singlet nitrene (

2.2 The Perfluorinated Solution

In ATFA, the four fluorine atoms—particularly those at the ortho positions—exert a strong electron-withdrawing effect and steric repulsion. This raises the activation energy barrier for the ring expansion pathway. Consequently, the lifetime of the singlet nitrene is extended, favoring:

-

Direct C-H Insertion: The singlet nitrene inserts into nearby aliphatic bonds.[1]

-

Intersystem Crossing (ISC): Relaxation to the triplet nitrene (

), which acts as a diradical to abstract hydrogen atoms or couple with other radicals.[1]

This suppression of ring expansion is what makes perfluorophenyl azides (PFPA) "robust" photoaffinity labels.[1]

2.3 Pathway Visualization[1]

Figure 1: Photochemical fate of ATFA.[1] The presence of fluorine atoms (red dotted line) blocks the non-productive ring expansion seen in standard aryl azides, forcing the reaction toward useful insertion events.

Synthesis & Handling

3.1 Safety Warning

CRITICAL: Organic azides are potentially explosive.[1] Although perfluorinated azides are generally more stable than their non-fluorinated counterparts, they should never be distilled or subjected to high heat (>60°C).[1] Perform all synthesis behind a blast shield.[1]

3.2 Synthetic Route

Direct electrophilic substitution on pentafluoroaniline is difficult due to the deactivating nature of the fluorine atoms. The preferred route involves nucleophilic aromatic substitution (

-

Azidation: React pentafluoronitrobenzene with sodium azide (

) in acetone/water. The azide anion attacks the position para to the nitro group (the most activated site).-

Product: 4-Azido-2,3,5,6-tetrafluoronitrobenzene.[1]

-

-

Reduction: Selectively reduce the nitro group to an amine without reducing the azide.[1]

Experimental Protocols

Protocol A: Ligand Conjugation (Amide Bond Formation)

This protocol describes coupling ATFA to a carboxylic acid-containing drug or ligand.[1] Due to the low nucleophilicity of the ATFA amine (caused by electron-withdrawing fluorines), standard EDC/NHS coupling may be insufficient. Acid chloride or HATU activation is recommended.[1]

Materials:

-

Ligand-COOH

-

ATFA[1]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

-

DIPEA (N,N-Diisopropylethylamine)[1]

-

Anhydrous DMF[1]

Step-by-Step:

-

Activation: Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF under nitrogen. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at Room Temperature (RT) to generate the active ester.[1]

-

Coupling: Add ATFA (1.2 eq) to the reaction mixture.

-

Tip: If the reaction is sluggish, heat gently to 40°C. Do not exceed 50°C to preserve the azide.

-

-

Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of water and formation of the amide.

-

Purification: Dilute with ethyl acetate, wash with water and brine. Purify via silica gel chromatography or preparative HPLC (keep fraction collection dark).

Protocol B: Photoaffinity Labeling (In Vitro)

Materials:

-

ATFA-Conjugated Probe[1]

-

Target Protein (purified or in lysate)[1]

-

UV Lamp (254 nm handheld lamp or Stratalinker)[1]

-

96-well plate (open top) or quartz cuvette[1]

Step-by-Step:

-

Incubation: Incubate the Target Protein (e.g., 1 µM) with the ATFA-Probe (e.g., 1–10 µM) in binding buffer (PBS, pH 7.[1]4) for 30–60 minutes at 4°C or RT.

-

Control: Include a "Competition" sample with 100x excess of free (non-labeled) ligand to prove specific binding.

-

-

Irradiation: Place samples on ice (to prevent heating). Irradiate with UV light (254 nm) at a distance of 2–5 cm for 5–10 minutes.[1]

-

Note: 254 nm is high energy and may damage proteins.[1] If the probe allows, or if using a specific filter, 300–312 nm can be used, though efficiency may be lower.

-

-

Analysis:

-

SDS-PAGE: If the probe has a biotin handle (attached elsewhere on the ligand), blot with Streptavidin-HRP.

-

Mass Spectrometry: Digest the protein with trypsin.[1] Analyze via LC-MS/MS to identify the modified peptide. The mass addition will be the molecular weight of the probe (minus

).

-

4.3 Workflow Visualization

Figure 2: End-to-end workflow for drug target identification using ATFA-based probes.

References

-

Chehade, K. A., & Spielmann, H. P. (2000). Facile and efficient synthesis of 4-azidotetrafluoroaniline: a new photoaffinity reagent.[1] The Journal of Organic Chemistry, 65(16), 4949–4953.[1][2] Link

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry, 55(11), 3640–3647.[1] Link[1]

-

Platz, M. S. (1997). Why Does o-Fluorine Substitution Raise the Barrier to Ring Expansion of Phenylnitrene? Journal of the American Chemical Society, 119(14), 3347–3350.[1] Link[1]

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[1] Tetrahedron, 51(46), 12479-12520.[1] Link

Sources

The Fluorinated Trap: A Technical Guide to Perfluorophenyl Azides

From Mechanistic Failure to Proteomic Precision

Executive Summary

In the landscape of photoaffinity labeling (PAL) and surface functionalization, the transition from simple aryl azides to perfluorophenyl azides (PFPAs) represents a definitive triumph of mechanistic organic chemistry. While early photoactivatable reagents suffered from low crosslinking yields due to competing ring-expansion reactions, the introduction of fluorine atoms into the phenyl ring—pioneered by Keana and Cai in 1990—revolutionized the field. This guide details the discovery, chemical rationale, and rigorous application of PFPAs, providing researchers with the actionable intelligence required to deploy them in high-fidelity drug target identification and materials science.[1]

Part 1: The Precursor Era & The "Expansion" Problem

To understand the necessity of PFPAs, one must first understand the failure of their predecessors.

In the 1960s and 70s, simple phenyl azides were the standard for photoaffinity labeling. The premise was elegant: attach a phenyl azide to a ligand, bind it to a receptor, and irradiate.[1] The azide (

The Reality: The efficiency was often abysmal (<10%).[1] Upon photolysis, the singlet phenyl nitrene is unstable.[1] Instead of inserting into C-H bonds, it rapidly undergoes a ring expansion to form a 1,2-didehydroazepine (a seven-membered cyclic ketenimine).[1] This species is an electrophile, not a C-H inserter.[1] It reacts preferentially with nucleophiles—typically water in biological buffers—resulting in a "dead" label that fails to capture the target protein.

Part 2: The Fluorinated Breakthrough (1990)

The Innovators: John F. W. Keana and Sui Xiong Cai (University of Oregon). The Pivot: In their seminal 1990 paper (J. Org. Chem.), Keana and Cai hypothesized that fluorinating the phenyl ring would stabilize the system and prevent ring expansion.

Why Fluorine?

-

C-F Bond Strength: The Carbon-Fluorine bond is the strongest single bond in organic chemistry (~485 kJ/mol).

-

Electron Withdrawal: The high electronegativity of fluorine pulls electron density away from the ring. This destabilizes the transition state required for the ring expansion (which involves disrupting the aromaticity).

-

Singlet-to-Triplet Crossing: Heavy atom effects and electronic modification facilitate rapid intersystem crossing (ISC) to the triplet nitrene state. Triplet nitrenes are diradicals that are distinctively effective at abstracting hydrogen atoms or inserting into C-H bonds, avoiding the nucleophilic trap of the ketenimine.

The Result: PFPAs exhibit C-H insertion efficiencies vastly superior to non-fluorinated azides, often exceeding 50-60% in favorable conditions, and are chemically inert in the dark.

Part 3: Mechanistic Advantage

The following diagram illustrates the divergent pathways of phenyl azides versus PFPAs. Note how fluorine blocks the "Dead End" pathway.

Caption: Comparative photolysis pathways. Fluorination suppresses the red "Ring Expansion" path, forcing the reaction toward the green "Insertion" path.

Part 4: Synthesis & Functionalization

PFPAs are typically synthesized starting from pentafluorophenyl precursors.[1] Because the fluorine at the para position is susceptible to nucleophilic aromatic substitution (

Comparative Data: Phenyl Azide vs. PFPA[1][2]

| Feature | Phenyl Azide (Traditional) | Perfluorophenyl Azide (PFPA) |

| Photolysis Product | Mixed (Nitrene + Dehydroazepine) | Predominantly Nitrene |

| Major Side Reaction | Ring Expansion (Ketenimine) | Negligible Ring Expansion |

| Reactivity Preference | Nucleophiles (amines, water) | C-H bonds (Alkyl/Aryl insertion) |

| Ambient Stability | Moderate | High (Stable in dark/ambient temp) |

| Activation Wavelength | ~250–300 nm | ~254–350 nm (Tailorable) |

| Crosslinking Efficiency | Low (<10-20%) | High (>50%) |

Part 5: Experimental Protocol

Objective: Conjugation of a PFPA-NHS ester to a "Bait" protein, followed by photo-crosslinking to a "Prey" target.

Materials

-

PFPA-NHS: (e.g., N-hydroxysuccinimidyl-4-azido-2,3,5,6-tetrafluorobenzoate).[1]

-

Bait Protein: Purified protein (1–5 mg/mL) in PBS (pH 7.4). Critical: Avoid Tris or Glycine buffers during conjugation (primary amines compete).[1][2]

-

UV Source: Handheld UV lamp (254 nm or 365 nm depending on specific derivative) or Stratalinker.[1]

Workflow

Phase 1: Conjugation (Dark)[1]

-

Dissolve PFPA-NHS: Prepare a 50 mM stock solution in anhydrous DMSO.

-

Reaction: Add PFPA-NHS to the Bait Protein solution at a 10-20 molar excess.

-

Why: Ensures sufficient labeling of surface lysines without denaturing the protein.

-

-

Incubation: Incubate for 1 hour at Room Temperature (RT) or 4°C overnight in the dark .

-

Note: Wrap tubes in foil. PFPAs are stable in ambient light for short periods, but precaution is mandatory.[1]

-

-

Purification: Remove unreacted PFPA using a desalting column (e.g., Zeba Spin) or dialysis against PBS.[1]

-

Validation: Verify conjugation via UV-Vis (absorbance bump at ~250-260 nm) or intact mass spectrometry.[1]

-

Phase 2: Photo-Crosslinking[1]

-

Binding: Mix the PFPA-labeled Bait with the Prey (cell lysate or purified target) in a quartz cuvette or open-top microplate. Incubate for 30–60 mins to allow equilibrium binding.

-

Irradiation: Place sample 5–10 cm from the UV source.

-

Time: Irradiate for 5–15 minutes.

-

Control: Keep a duplicate sample in the dark.

-

-

Analysis: Analyze via SDS-PAGE / Western Blot.[1] A successful hit appears as a higher molecular weight band (Mass of Bait + Mass of Prey).

Part 6: Modern Applications & Workflow

Today, PFPAs are not limited to drug discovery.[1] They are critical in materials science for functionalizing inert surfaces (graphene, polymers) where no specific functional groups exist.[1] The nitrene inserts blindly into the carbon lattice.

Caption: The standard proteomic workflow for identifying drug targets using PFPA probes.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1][3] The Journal of Organic Chemistry, 55(11), 3640–3647.[1] [Link]

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[1] Accounts of Chemical Research, 43(11), 1434–1443.[1] [Link]

-

Fleet, G. W. J., Porter, R. R., & Knowles, J. R. (1969). Affinity Labeling of Antibodies with Aryl Nitrene as Reactive Group.[1] Nature, 224, 511–512.[1] [Link]

-

Platz, M. S. (1995). Comparison of Phenyl Carbene and Phenyl Nitrene.[1] Accounts of Chemical Research, 28(12), 487–492.[1] [Link]

Sources

Computational Photochemistry of 4-Azidotetrafluoroaniline

A Technical Guide to Modeling Photoaffinity Labeling Reagents

Executive Summary

This guide details the theoretical framework for modeling 4-azidotetrafluoroaniline (4-ATFA) , a critical motif in photoaffinity labeling (PAL). Unlike non-fluorinated aryl azides, which suffer from low labeling efficiency due to ring expansion, 4-ATFA utilizes the "fluorine effect" to stabilize the reactive nitrene intermediate.

This document provides a validated computational protocol for researchers to predict the photophysical properties (UV-Vis absorption), vibrational signatures (IR), and reactivity profiles (Singlet-Triplet gaps) of 4-ATFA derivatives using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).

Part 1: Mechanistic Basis & The Fluorine Effect

To model 4-ATFA correctly, one must understand the competition between two pathways upon photolysis (

-

Ring Expansion (Undesired): The singlet nitrene rearranges into a benzazirine and subsequently a dehydroazepine. This species is an electrophile that reacts with nucleophiles (solvent/protein lone pairs) rather than inserting into C-H bonds, leading to high background noise.

-

Intersystem Crossing & Insertion (Desired): The singlet nitrene undergoes Intersystem Crossing (ISC) to the Triplet Nitrene (

). The triplet state is the active species responsible for robust C-H insertion.

The Computational Objective: The four fluorine atoms in 4-ATFA lower the energy of the triplet state relative to the singlet and, crucially, raise the activation barrier for ring expansion . Successful modeling must confirm this barrier is sufficiently high to favor ISC.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcation of the reaction pathway and the stabilizing role of fluorine.

Figure 1: Photolysis pathway of 4-azidotetrafluoroaniline. The fluorine substituents effectively block the red dotted path (Ring Expansion), funneling the reaction toward the green path (Triplet Nitrene Insertion).

Part 2: Computational Methodology

1. Level of Theory Selection

For perfluorinated aromatic systems, standard functionals (like B3LYP) are generally acceptable for ground states, but long-range corrected functionals are required for accurate excited state (TD-DFT) and charge-transfer predictions.

| Parameter | Recommended Method | Rationale |

| Geometry Opt | B3LYP or PBE0 | Robust for organic ground state geometries. |

| Basis Set | 6-311+G(d,p) or def2-TZVP | Diffuse functions (+) are critical for anionic character on the azide; Triple-zeta (TZ) handles the electron-rich fluorine environment. |

| Excited States | CAM-B3LYP or | Corrects the charge-transfer ghost states often seen in nitrene calculations; |

| Solvation | PCM or SMD (Water/Methanol) | Essential. The polarity of the solvent stabilizes the zwitterionic character of the azide group. |

2. Software Implementation

The protocols below assume the use of Gaussian 16/09 or ORCA, but are transferable to Q-Chem or GAMESS.

Part 3: Experimental Protocols & Workflows

Workflow A: Structural Validation (IR Spectroscopy)

Before modeling reactivity, validate the ground state geometry by comparing the calculated Azide asymmetric stretch (

Experimental Benchmark:

-

Typical

for aryl azides: 2100–2160 cm⁻¹ . -

4-ATFA specific: ~2130 cm⁻¹ .

Step-by-Step Protocol:

-

Build Structure: Construct 4-azido-2,3,5,6-tetrafluoroaniline. Ensure the azide group (

) is linear-ish (bond angle -

Optimization & Freq Job (Gaussian Input Example):

-

Analysis:

-

Check for imaginary frequencies (should be 0).

-

Locate the high-intensity peak around 2100-2200 cm⁻¹.

-

Scaling: DFT harmonic frequencies typically overestimate experimental values. Multiply the result by a scaling factor of 0.967 (for B3LYP/6-311+G(d,p)) to match experiment.

-

Workflow B: Predicting Photolysis Wavelength (UV-Vis)

To act as a photoaffinity label, 4-ATFA must absorb light in a bio-compatible window (typically 300–365 nm) to avoid damaging proteins (which absorb <280 nm).

Step-by-Step Protocol:

-

Take Optimized Geometry from Workflow A.

-

Run TD-DFT Calculation:

-

Calculate at least 10 excited states (

) to capture the -

Use a range-separated functional.

-

-

Data Interpretation:

-

Look for the transition with the highest Oscillator Strength (

). -

Target: You are looking for a broad absorption band tailing into 300–350 nm. The amino group (

) is an auxochrome that red-shifts the absorption compared to unsubstituted perfluorophenyl azide, improving its utility with 365 nm UV lamps.

-

Workflow C: The Reactivity Core (Singlet-Triplet Gap)

This is the most critical calculation for establishing the "quality" of the PAL reagent. A negative

Protocol:

-

Calculate Singlet Nitrene (

):-

Remove

from the optimized structure. -

Set Multiplicity = 1 (Singlet).

-

Crucial: This is an open-shell singlet. Use "Broken Symmetry" DFT or guess=mix in Gaussian to allow the alpha and beta densities to separate.

-

-

Calculate Triplet Nitrene (

):-

Use the same geometry as a starting point.

-

Set Multiplicity = 3 (Triplet).

-

-

Calculate

:-

Result: For perfluorinated azides, the Triplet state is significantly stabilized. If

, the nitrene will rapidly cross to the triplet state, preventing ring expansion.

-

Part 4: Data Presentation & Reference Values

The following table summarizes expected theoretical values versus experimental benchmarks for 4-ATFA.

| Property | Calculation Method | Theoretical Value (Scaled) | Experimental Benchmark | Notes |

| Azide Stretch ( | B3LYP/6-311+G(d,p) | 2135 cm⁻¹ | 2128–2132 cm⁻¹ | Strong diagnostic peak. |

| UV-Vis Max ( | TD-CAM-B3LYP | 310–320 nm | 305–315 nm | Broad shoulder extends to 350 nm. |

| S-T Gap ( | UB3LYP/6-311+G(d,p) | 14–18 kcal/mol | N/A (Transient) | Positive value indicates Triplet is ground state (using |

| Ring Exp. Barrier | TS-Berny Opt | > 12 kcal/mol | N/A | High barrier confirms stability. |

Part 5: Computational Workflow Diagram

This diagram outlines the logical flow for a complete characterization study of a 4-ATFA derivative.

Figure 2: Standard computational workflow for characterizing photolabeling reagents.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640–3647. [Link]

-

Gritsan, N. P., & Platz, M. S. (2006). Photochemistry of Azides: The Azide/Nitrene Interface. Chemical Reviews, 106, 3844-3905. [Link]

-

Schnermann, M. J. (2017). Chemical Biology: Atsumi and the Azide. Nature Chemistry, 9, 511–512. [Link]

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research, 43(11), 1434–1443. [Link]

-

Gaussian 16 Rev. C.01 , Frisch, M. J. et al. Gaussian, Inc., Wallingford CT, 2016. [Link]

Photophysical Properties and Application Protocols of Fluorinated Aryl Azides

Executive Summary

In the field of photoaffinity labeling (PAL) and surface functionalization, Perfluorophenyl Azides (PFPAs) have emerged as the "gold standard" photoprobes, superior to non-fluorinated aryl azides. While traditional phenyl azides suffer from low insertion yields due to rapid ring expansion into electrophilic ketenimines, PFPAs leverage the "Ortho-Fluorine Effect" to suppress this rearrangement.

This guide details the photophysical mechanisms that govern PFPAs, providing researchers with the rationale for their use and validated protocols for their experimental application.

Photophysical Fundamentals

Absorption Characteristics

The utility of aryl azides relies on their ability to absorb UV light and extrude nitrogen (

- : 4-Azido-2,3,5,6-tetrafluorobenzoic acid (a common PFPA derivative) exhibits an absorption maximum at 256 nm in aqueous solution.

-

Practical Excitation: While the maximum is in the UVC region, the absorption band tails significantly into the UVB/UVA region. Efficient photolysis is routinely achieved at 300–312 nm or even 350 nm using high-intensity LEDs. This is critical for biological applications, as it avoids the protein and DNA damage associated with 254 nm irradiation.

The Nitrene Intermediate: Singlet vs. Triplet

Upon photon absorption, the azide transitions to an excited singlet state (

-

Singlet Nitrene (

): This is the highly reactive species responsible for the desired C-H and N-H insertion reactions. It is an electrophile capable of inserting into unactivated bonds. -

Triplet Nitrene (

): Formed via intersystem crossing (ISC) from the singlet state. The triplet state behaves like a diradical and typically undergoes H-abstraction or dimerization (azo formation), which are often considered side reactions in PAL.

The Fluorine Effect (Suppression of Ring Expansion)

The defining advantage of PFPAs is the thermodynamic stabilization provided by fluorine atoms at the ortho positions (2,6-substitution).

| Parameter | Phenyl Nitrene (Non-fluorinated) | Perfluorophenyl Nitrene (PFPA) | Impact |

| Ring Expansion Barrier | ~5.6 kcal/mol | ~8.8 kcal/mol | PFPAs resist rearrangement.[1] |

| Dominant Pathway | Rapid rearrangement to Ketenimine (Dehydroazepine) | C-H Insertion or ISC to Triplet | Higher labeling efficiency. |

| Singlet Lifetime | ~1 ns (at 298 K) | ~10–20 ns (at 298 K) | Increased time to find a target bond. |

Why this matters: In non-fluorinated azides, the singlet nitrene rapidly rearranges into a ketenimine (a seven-membered ring intermediate). This ketenimine reacts with nucleophiles (causing non-specific labeling) or polymerizes into "tars." Fluorination raises the activation energy for this rearrangement, effectively "locking" the nitrene in its useful insertion-competent state longer.

Mechanistic Pathways

The following diagram illustrates the divergent pathways of aryl azide photolysis. Note the high energy barrier blocking the ring expansion pathway for PFPAs.

Figure 1: Photolytic pathways of Aryl Azides. Fluorination blocks the red dashed path (Ketenimine formation), forcing the reaction toward the green insertion path.

Experimental Protocols

Synthesis of Functionalized PFPAs

PFPAs are typically synthesized via Nucleophilic Aromatic Substitution (

Protocol:

-

Reagents: Dissolve Methyl pentafluorobenzoate (1.0 eq) in acetone/water (3:1 v/v).

-

Azidation: Add

(1.1 eq) efficiently. -

Reaction: Reflux at 60°C for 4-6 hours. Monitor by TLC (hexane/EtOAc).

-

Workup: Dilute with water, extract with diethyl ether, wash with brine, and dry over

. -

Safety Note: While PFPAs are more stable than non-fluorinated azides, always handle azides behind a blast shield and avoid concentrating to dryness if high energetic potential is suspected.

Photoaffinity Labeling (PAL) Workflow

This protocol describes the labeling of a target protein using a PFPA-conjugated probe.

Materials:

-

PFPA-Probe (Conjugated to ligand)

-

Target Protein (purified or in lysate)

-

UV Light Source: Handheld UV lamp (302/312 nm) or UV Crosslinker (e.g., Stratalinker).

Step-by-Step:

-

Incubation: Incubate the Target Protein (1-10 µM) with the PFPA-Probe (10-100 µM) in PBS (pH 7.4) for 30 minutes at 4°C in the dark. Rationale: Allows equilibrium binding of the ligand to the receptor.

-

Irradiation: Place samples in an open 96-well plate or microcentrifuge tube (caps open) on ice. Irradiate at 300–312 nm for 5–10 minutes.

-

Distance: Keep source ~5 cm from sample.

-

Control: Keep a "Dark Control" sample wrapped in foil.

-

-

Quenching: (Optional) Add a small excess of a scavenger (e.g., BSA or free tryptophan) if post-photolysis reactions are a concern, though PFPA lifetimes usually ensure reaction completion during irradiation.

-

Analysis: Analyze via SDS-PAGE followed by Western Blot (if probe is biotinylated) or In-Gel Fluorescence (if probe is fluorophore-tagged).

Characterization: Monitoring Photolysis

To verify the quality of your PFPA reagent, perform a UV-Vis photolysis study.

-

Prepare a 50 µM solution of the PFPA in Methanol.

-

Record the UV-Vis spectrum (200–400 nm). Note the peak at ~256 nm.

-

Irradiate the cuvette for 10-second intervals.

-

Observation: You should observe the decrease of the 256 nm peak and a slight shift/isosbestic point evolution. Complete disappearance of the azide peak indicates 100% photolysis.

Application Workflow: Proteomics & Surface Science

PFPAs are versatile. In proteomics, they map drug binding sites. In materials science, they covalently functionalize inert surfaces (e.g., graphene, polymers) via C-H insertion.

Figure 2: Standard workflow for Photoaffinity Labeling (PAL) using PFPA probes.

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry.

-

Gritsan, N. P., & Platz, M. S. (2006). Kinetics, spectroscopy, and computational chemistry of arylnitrenes.[1][2][3][4] Chemical Reviews.

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis. Accounts of Chemical Research.

-

Soundararajan, S., et al. (2001). A laser flash photolysis and quantum chemical study of the fluorinated derivatives of singlet phenylnitrene. Journal of the American Chemical Society.

-

TCI Chemicals. Product Specification: 4-Azido-2,3,5,6-tetrafluorobenzoic Acid.[5]

Sources

Technical Guide: Mechanism of Nitrene Formation from 4-Azidotetrafluoroaniline

Executive Summary

This technical guide details the photophysical and chemical mechanisms governing the activation of 4-azidotetrafluoroaniline (ATFA) . Unlike non-fluorinated aryl azides, which suffer from rapid ring expansion into electrophilic ketenimines, ATFA utilizes the "Fluorine Effect" to stabilize the nitrene intermediate. This stabilization enforces an intersystem crossing (ISC) to the triplet ground state , enabling highly specific C-H insertion reactions. This unique reactivity profile makes ATFA and its derivatives the gold standard for photoaffinity labeling (PAL) in drug discovery and surface functionalization.

Molecular Architecture & The "Fluorine Effect"

To understand the mechanism, one must first understand why the tetrafluorinated scaffold is critical.

The Stability Problem in Phenyl Azides

Upon photolysis, a standard phenyl azide loses nitrogen (

-

Consequence: These rearranged species are long-lived electrophiles that react with nucleophiles (e.g., solvent lone pairs) rather than inserting into C-H bonds. This leads to high non-specific background labeling.

The Fluorine Solution

In 4-azidotetrafluoroaniline, the four fluorine atoms on the benzene ring exert a profound electronic influence:

-

Inductive Withdrawal: The high electronegativity of fluorine pulls electron density away from the ring carbons.

-

Transition State Destabilization: Ring expansion requires the deformation of the aromatic ring and electron donation. The electron-deficient fluorinated ring significantly raises the activation energy barrier for this expansion.

-

Result: The rearrangement pathway is kinetically blocked. The singlet nitrene (

) cannot expand, so it relaxes via Intersystem Crossing (ISC) to the Triplet Nitrene (

Mechanistic Pathway: Step-by-Step Analysis

The formation of the active nitrene species follows a distinct photophysical cascade.

Phase 1: Photoexcitation and Extrusion

-

Excitation: ATFA absorbs a photon (typically UV-B or UV-A,

nm). The amino group ( -

Loss: The excited azide (

-

Timescale: Femtoseconds to picoseconds.

-

Phase 2: Singlet Nitrene Dynamics

-

Formation: The nascent nitrene is born in the Singlet State (

) . In this state, the nitrogen has two paired electrons in one orbital and an empty orbital. -

The Decision Point:

-

Path A (Blocked): Ring expansion to ketenimine. (Suppressed by F atoms).[1]

-

Path B (Favored): Intersystem Crossing (ISC) to the Triplet State.

-

Phase 3: The Triplet Nitrene ( )

-

Ground State: The triplet state is the thermodynamic ground state for perfluorinated aryl nitrenes. It possesses two unpaired electrons with parallel spins (diradical character).

-

Reactivity: Unlike the singlet (which inserts concertedly), the triplet nitrene reacts via a two-step radical mechanism:

-

H-Abstraction: The nitrene abstracts a hydrogen atom from a target C-H bond, forming a radical pair.

-

Radical Recombination: The two radicals collapse to form the final covalent C-N bond (secondary amine).

-

Diagram: Mechanistic Cascade

The following diagram illustrates the suppression of ring expansion and the formation of the active triplet species.

Caption: The "Fluorine Effect" blocks the ring expansion pathway (dotted red), forcing the singlet nitrene to relax into the reactive triplet state.[2][3]

Experimental Protocol: Photolysis & Activation

This protocol is designed for the controlled generation of nitrenes from ATFA for chemical trapping or labeling studies.

Materials

-

Precursor: 4-Azidotetrafluoroaniline (ATFA).

-

Solvent: Cyclohexane (for trapping studies) or Phosphate Buffer (PBS) for biological conjugation. Note: Solvents must be non-nucleophilic to avoid side reactions.

-

Light Source: Medium-pressure Mercury lamp (with Pyrex filter for

nm) or UV-LED (365 nm).

Protocol Steps

| Step | Action | Scientific Rationale |

| 1 | Solubilization | Dissolve ATFA to a concentration of 1–10 mM. If using aqueous buffer, a co-solvent (DMSO) may be required. |

| 2 | Deoxygenation | CRITICAL: Purge the solution with Argon or Nitrogen for 15 minutes. |

| 3 | Irradiation | Expose sample to UV light (300–365 nm) for 10–30 minutes at room temperature (or 4°C for labile proteins). |

| 4 | Quenching | Stop irradiation.[4] No chemical quench is usually needed as the nitrene lifetime is micro- to milliseconds; it reacts or decays immediately upon light removal. |

Diagram: Experimental Workflow

Caption: Standard workflow for nitrene generation. Deoxygenation is the critical control point.

Validation & Analysis

How do you confirm the mechanism worked? The standard method established by Keana and Cai involves chemical trapping.

The Diethylamine Trap

To prove the existence of the nitrene and the absence of ring expansion, photolyze ATFA in the presence of diethylamine .

-

Expected Outcome (Nitrene): Formation of a hydrazine derivative (via N-H insertion).

-

Negative Control (Ring Expansion): If ring expansion occurred, the nucleophilic amine would attack the seven-membered ring, leading to specific azepine byproducts.

-

Data Interpretation: In PFPAs, the hydrazine yield is high, and azepine products are negligible, confirming the stability of the aryl ring.

Analytical Signatures

-

UV-Vis: Disappearance of the azide peak (

nm) and potential appearance of an azo-dimer peak (yellow/orange color) if concentration is high (nitrene-nitrene coupling). -

IR Spectroscopy: Disappearance of the characteristic strong azide stretch at

.[5]

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[6] The Journal of Organic Chemistry. Link

-

Gritsan, N. P., & Platz, M. S. (2006). Kinetics, Spectroscopy, and Computational Chemistry of Arylnitrenes.[6] Chemical Reviews. Link

-

Schnapp, K. A., et al. (1993). Exploratory Photochemistry of Fluorinated Aryl Azides - Implications for the Design of Photoaffinity-Labeling Reagents.[6] Bioconjugate Chemistry. Link[6]

-

Gately, T. J., et al. (2023). Stable Room Temperature Nitrenes Created by Photolysis of Crystalline 4-Azido-2,3,5,6-tetrafluorobenzoic Acid. The Journal of Physical Chemistry C. Link

Sources

- 1. Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Azido-2,3,5,6-tetrafluorobenzamide | C7H2F4N4O | CID 4564900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Azido-2,3,5,6-tetrafluorobenzoic Acid, Succinimidyl Ester | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Protein Cross-Linking with 4-Azidotetrafluoroaniline

Executive Summary

This guide details the application of 4-azidotetrafluoroaniline (ATFA) as a superior photoaffinity labeling moiety for mapping protein-ligand and protein-protein interactions. Unlike non-fluorinated phenyl azides, which suffer from low cross-linking efficiency due to ring expansion, ATFA utilizes the electron-withdrawing power of fluorine to stabilize the reactive intermediate. This stabilization ensures high-yield C-H bond insertion, making it the gold standard for "zero-length" cross-linking in complex biological matrices.

Key Advantages:

-

Chemoselectivity: Fluorine substitution prevents the formation of electrophilic ketenimines, favoring true nitrene insertion.

-

Stability: High thermal stability allows for robust chemical manipulation prior to photo-activation.

-

Versatility: The aniline amine serves as a universal handle for conjugation to carboxyl-containing ligands, peptides, or drugs.

Scientific Foundation: The Fluorine Advantage

The Problem: Ring Expansion in Phenyl Azides

Standard phenyl azides, upon UV irradiation, generate a singlet nitrene. However, this species is unstable and rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine) . This rearrangement is detrimental because ketenimines are long-lived electrophiles that react preferentially with nucleophiles (e.g., Lysine, Cysteine) rather than inserting into the hydrophobic C-H bonds of the binding pocket. This results in high non-specific background labeling.

The Solution: Perfluorophenyl Azides (PFPAs)

The introduction of four fluorine atoms into the aromatic ring (as found in ATFA) dramatically alters the photochemistry. The strong electron-withdrawing nature of fluorine destabilizes the transition state required for ring expansion. Consequently, the singlet nitrene is "locked" in a state that favors C-H insertion , significantly improving the spatial resolution of the cross-linking event [1].

Mechanism Diagram

The following diagram illustrates the divergent pathways of standard vs. fluorinated phenyl azides.

Caption: Mechanistic divergence between standard phenyl azides (red path) and perfluorophenyl azides (green path). Fluorination blocks ring expansion, forcing the nitrene to insert into local C-H bonds.

Comparison of Photochemical Properties

| Feature | Standard Phenyl Azide | 4-Azidotetrafluoroaniline (ATFA) | Impact on Experiment |

| Reactive Intermediate | Ketenimine (mostly) | Singlet Nitrene | ATFA targets the binding site, not just surface nucleophiles. |

| C-H Insertion Efficiency | Low (< 20%) | High (> 60%) | Higher yield of cross-linked product with ATFA. |

| Activation Wavelength | ~250–280 nm | ~258 nm (max), tails to >300 nm | ATFA can be activated at 300–365 nm to minimize protein damage [2]. |

| Nucleophilicity of Amine | Moderate | Low | ATFA requires optimized coupling conditions (see Protocol 1). |

Experimental Protocols

Protocol 1: Probe Synthesis (Conjugation to Ligand)

Objective: Covalently attach 4-azidotetrafluoroaniline to a carboxylic acid-containing ligand.

Critical Note: The amine on 4-azidotetrafluoroaniline is electron-deficient due to the fluorine atoms, making it a poor nucleophile. Standard EDC coupling protocols may result in low yields. The addition of DMAP and HOBt is essential to catalyze the reaction [3].

Materials:

-

Ligand-COOH (Target molecule)

-

4-Azidotetrafluoroaniline (ATFA)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMAP (4-Dimethylaminopyridine)

-

HOBt (Hydroxybenzotriazole)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step:

-

Activation: Dissolve Ligand-COOH (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at Room Temperature (RT) to form the active ester.

-

Coupling: Add 4-azidotetrafluoroaniline (1.0 eq) and DMAP (2.0 eq).

-

Why DMAP? It acts as a nucleophilic catalyst to transfer the acyl group to the sluggish fluorinated aniline.

-

-

Incubation: Stir the reaction under inert atmosphere (N2 or Ar) for 12–24 hours at RT.

-

Tip: If reaction is incomplete by TLC/LC-MS, heat to 40°C.

-

-

Purification: Quench with water. Extract with Ethyl Acetate or purify directly via preparative HPLC.

-

Validation: Verify the product mass (M+H) and the presence of the azide stretch (~2120 cm⁻¹) via IR spectroscopy.

Protocol 2: Photo-Crosslinking

Objective: Irradiate the Probe-Protein complex to form a covalent bond.

Materials:

-

Purified ATFA-Ligand Probe

-

Target Protein (in PBS or HEPES, pH 7.4)

-

UV Lamp (Handheld 254nm/365nm or Stratalinker)

-

96-well plate (clear bottom) or quartz cuvette

Step-by-Step:

-

Equilibration: Incubate the ATFA-Ligand Probe (typically 1–10 µM) with the Target Protein (1 µM) for 30 minutes in the dark.

-

Control: Prepare a sample with excess unlabeled ligand to compete for the binding site (Competition Assay).

-

-

Preparation for UV: Place samples on ice. If using a 96-well plate, remove the lid.

-

Irradiation:

-

Option A (High Efficiency, Risk of Damage): Irradiate at 254 nm for 1–5 minutes. Best for robust proteins or peptide mapping.

-

Option B (Biocompatible): Irradiate at 300–365 nm for 5–10 minutes. The fluorine substitution allows sufficient absorption in this range, sparing the protein from UV-C damage [1].

-

-

Quenching: No chemical quench is needed for the nitrene (it reacts instantly). However, adding a reducing agent (DTT) prevents non-specific disulfide formation during downstream processing.

Protocol 3: Analysis (Western Blot / Mass Spec)

Objective: Detect the cross-linked species.

Workflow Diagram:

Caption: Experimental workflow from incubation to analytical readout.

Step-by-Step (LC-MS/MS):

-

SDS-PAGE: Run the irradiated sample on a gel.

-

In-Gel Digestion: Excise the band corresponding to the Protein+Probe molecular weight. Digest with Trypsin.

-

Mass Spectrometry: Analyze peptides.

-

Data Analysis: Look for a mass shift on specific peptides corresponding to the mass of the ATFA-Ligand.

-

Note: The cross-link is stable; it will not fragment easily, allowing precise localization of the insertion site.

-

Troubleshooting & Optimization

| Observation | Possible Cause | Solution |

| Low Conjugation Yield (Protocol 1) | Poor nucleophilicity of ATFA. | Increase DMAP to 2–3 eq. Switch to HATU coupling or convert Ligand-COOH to an Acid Chloride first. |

| Protein Precipitation during UV | Heat generation or UV aggregation. | Keep samples strictly on ice. Use a long-pass filter (>300 nm) to remove UV-C. |

| High Non-Specific Background | Probe concentration too high. | Titrate probe down. Perform "Competition Control" with 100x excess unlabeled ligand to prove specificity. |

| No Cross-linking Observed | UV dose insufficient. | PFPAs are robust. Increase irradiation time or decrease distance to light source. Ensure buffers (e.g., TRIS) are not absorbing UV. |

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry, 55(11), 3640–3647. Link

-

Liu, L. H., et al. (2023). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals.[2] Environmental Science & Technology. Link

-

Kanduluru, A. K., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP.[3] Tetrahedron Letters. Link

Sources

- 1. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Cell Surface Labeling Using 4-Azidotetrafluoroaniline (PFPA) Moieties

Introduction & Mechanistic Rationale

The use of 4-azidotetrafluoroaniline derivatives represents the "gold standard" in photoaffinity labeling, superior to non-fluorinated phenyl azides. While simple phenyl azides suffer from low insertion efficiency due to ring expansion (forming reactive but non-specific ketenimines), the tetrafluoro-substitution stabilizes the phenyl ring.

This stabilization forces the reaction pathway toward the formation of a singlet nitrene upon UV irradiation. This singlet nitrene is highly electrophilic and capable of rapid C-H and N-H insertion into neighboring molecules with high efficiency and reduced background.

The "Fluorine Effect"

The four fluorine atoms withdraw electron density from the ring, raising the activation energy for ring expansion. This ensures that the nitrene intermediate lives long enough to insert into the target protein rather than rearranging into a scavenger-prone intermediate.

Figure 1: Photochemical pathway of perfluorophenyl azides (PFPA). Note the suppression of the ring expansion pathway, which is the primary failure mode of non-fluorinated azides.

Experimental Design & Reagent Selection

Since free 4-azidotetrafluoroaniline is a nucleophile (aniline) and does not spontaneously label cell surfaces, this protocol utilizes the NHS-ester derivative (ATFB-SE: Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate). This reagent reacts with primary amines (lysine side chains, N-termini) on cell surface proteins in the dark, "planting" the photoreactive probe.

Critical Reagent Specifications

| Component | Specification | Rationale |

| Labeling Reagent | ATFB-SE (Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate) | Introduces the PFPA moiety via amine conjugation. |

| Solvent | Anhydrous DMSO or DMF | NHS esters hydrolyze rapidly in water; stock must be non-aqueous. |

| Reaction Buffer | PBS (pH 7.4) or HEPES | CRITICAL: Do NOT use Tris or Glycine. They contain primary amines that compete with the labeling reaction. |

| Light Source | UV Lamp (254 nm optimal, 365 nm compatible) | PFPA absorbs maximally ~258 nm. 254 nm gives highest efficiency but requires care with live cells. |

Protocol: Surface Labeling & Photo-Crosslinking

Phase A: The "Dark" Reaction (Surface Conjugation)

Objective: Covalently attach the PFPA probe to cell surface proteins via the NHS-ester handle.

-

Cell Preparation:

-

Harvest cells (

cells/mL). -

Wash cells 3x with ice-cold PBS (pH 7.4) to remove amine-containing media (e.g., DMEM/RPMI often contain amino acids).

-

-

Reagent Preparation:

-

Prepare a 50 mM stock solution of ATFB-SE in anhydrous DMSO. Note: Prepare immediately before use. Discard unused reconstituted reagent.

-

-

Labeling:

-

Resuspend cells in PBS at a concentration of

cells/mL. -

Add ATFB-SE stock to a final concentration of 50–100 µM .

-

Incubate for 30–60 minutes at 4°C (on ice) or Room Temperature (RT) in the DARK .

-

Expert Tip: 4°C is preferred to minimize endocytosis of surface receptors, ensuring the label remains on the surface.

-

-

-

Quenching & Washing:

-

Add 50 mM Tris-HCl (pH 8.0) and incubate for 5 minutes to quench unreacted NHS esters.

-

Wash cells 3x with PBS to remove hydrolyzed reagent and quenchers.

-

Phase B: The "Light" Reaction (Photo-Activation)

Objective: Activate the azide to a nitrene, forcing crosslinking to interacting partners (ligand-receptor) or mapping the local environment.

-

Irradiation:

-

Place cells in a shallow dish or quartz cuvette (glass absorbs UV).

-

Irradiate at 254 nm (handheld UV lamp, ~5-10 mW/cm²) for 5–10 minutes at RT.

-

Note: If maintaining high cell viability is critical, use 365 nm for 15–30 minutes, though crosslinking efficiency will be lower (~30-50% of 254 nm yield).

-

-

-

Lysis & Analysis:

-

Lyse cells using RIPA buffer or detergent of choice.

-

Proceed to downstream analysis (Western Blot, Mass Spectrometry, or Streptavidin pull-down if a biotin-ATFB dual linker was used).

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for cell surface labeling using ATFB-SE.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Labeling Efficiency | Buffer interference | Ensure PBS is used. Remove all Tris/Glycine during the NHS-ester step. |

| High Background/Smearing | Non-specific sticking | Decrease ATFB-SE concentration (try 10 µM). Reduce UV exposure time. |

| Cell Death | UV toxicity | Switch from 254 nm to 365 nm (long-wave UV) or reduce irradiation time. Keep cells on ice during UV. |

| Precipitation | Reagent hydrolysis | ATFB-SE is hydrophobic. Dissolve in DMSO first, then add to aqueous buffer while vortexing. |

References

-

Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry.

-

Schnapp, K. A., et al. (1993). Exploratory photochemistry of fluorinated aryl azides.[2] Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry.

-

Liu, L. H., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[3][4] Accounts of Chemical Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 4-Azidotetrafluoroaniline (ATFA) as a High-Efficiency Photo-Activatable Linker

Part 1: Introduction & Mechanistic Basis

The "Fluorine Effect" in Photoaffinity Labeling

4-Azidotetrafluoroaniline (ATFA) is not merely a linker; it is a strategic improvement over traditional phenyl azide photochemistry. While phenyl azides have been used for decades to map drug-target interactions, they suffer from a critical liability: ring expansion .

Upon UV irradiation, a standard phenyl azide forms a singlet nitrene. In non-fluorinated systems, this intermediate rearranges rapidly into a benzazirine and subsequently a dehydroazepine (ketenimine). These species are electrophiles that react preferentially with nucleophiles (e.g., lysines, water) rather than performing the desired C-H insertion. This leads to high non-specific background and low labeling efficiency.

ATFA solves this via the Perfluorophenyl Azide (PFPA) moiety. The four fluorine atoms exert a strong electron-withdrawing effect, which:

-

Stabilizes the Singlet Nitrene: This prevents ring expansion.

-

Enforces C-H Insertion: The stabilized nitrene is forced to undergo C-H insertion, the "gold standard" of photoaffinity labeling, allowing capture of hydrophobic pockets and backbone residues, not just nucleophiles.

-

Red shift: PFPAs often exhibit an absorption tail into the 300–350 nm range, allowing photolysis at wavelengths less damaging to proteins than the 254 nm required for simple phenyl azides.

Mechanistic Pathway Diagram

Figure 1: The "Fluorine Effect" diverts the reaction pathway from non-specific ring expansion toward robust C-H insertion, significantly increasing crosslinking yield.

Part 2: Experimental Protocols

Protocol A: Synthesis of ATFA-Conjugated Probes

Objective: To convert a carboxylic acid-containing ligand (drug/bait) into a photo-reactive probe using ATFA. Prerequisite: The ligand must have an accessible carboxyl group (-COOH).

Materials:

-

Target Ligand (Carboxyl-functionalized)[1]

-

4-Azidotetrafluoroaniline (ATFA) [Commercially available or synthesized via Keana method]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1]

-

HOAt (1-Hydroxy-7-azabenzotriazole) or HOBt

-

Solvent: Anhydrous DMSO or DMF

-

Base: DIPEA (Diisopropylethylamine)

Step-by-Step Methodology:

-

Activation:

-

Dissolve the Ligand (1.0 eq) in anhydrous DMSO (concentration ~50–100 mM).

-

Add EDC (1.2 eq) and HOAt (1.2 eq).

-

Expert Insight: HOAt is preferred over NHS for aniline couplings because the resulting active ester reacts more efficiently with the aromatic amine of ATFA, which has lower nucleophilicity due to the electron-withdrawing fluorines.

-

Incubate at Room Temperature (RT) for 15 minutes.

-

-

Coupling:

-

Add ATFA (1.1 eq) to the activated mixture.

-

Add DIPEA (2.0 eq) to ensure the aniline is deprotonated.

-

Critical Check: The reaction pH must be >7.0 for the aniline to react, but EDC degrades rapidly at high pH. A pH of 7.5–8.0 is optimal.

-

Incubate for 4–12 hours at RT in the dark (wrap vial in foil).

-

-

Purification (Self-Validating Step):

-

Purify via HPLC (Reverse Phase, C18).

-

Validation: Monitor absorbance. The ATFA moiety has a characteristic absorbance ~250–260 nm. A shift in retention time compared to the free ligand, combined with this UV signature, confirms conjugation.

-

Lyophilize fractions to obtain the Ligand-PFPA probe .

-

Protocol B: Photo-Activation and Labeling

Objective: To covalently crosslink the Ligand-PFPA probe to its target protein.

Materials:

-

Recombinant Target Protein (or Cell Lysate)

-

Ligand-PFPA Probe (from Protocol A)

-

UV Light Source: Handheld UV lamp (365 nm) or Stratalinker (302/312 nm).

-

Note: While 254 nm is efficient, 365 nm is preferred to preserve protein integrity, though it requires longer exposure.

-

-

Binding Buffer (PBS or HEPES, pH 7.4)

Workflow Diagram:

Figure 2: General workflow for photoaffinity labeling experiments.

Step-by-Step Methodology:

-

Equilibration (Dark Step):

-

Incubate the protein (e.g., 1 µM) with the Ligand-PFPA probe (e.g., 5–10 µM) in Binding Buffer.

-

Include a "Competition Control": Protein + Excess Free Ligand (100 µM) + Probe.

-

Incubate for 30–60 minutes at RT or 4°C in the dark.

-

Why: This establishes the thermodynamic binding equilibrium (

) before "locking" it covalently.

-

-

Photo-Activation:

-

Transfer samples to a 96-well plate (open top) or microcentrifuge tubes (caps open).

-

Place samples on ice (critical to prevent heating from the lamp).

-

Irradiate at 365 nm for 10–20 minutes. Distance: ~5 cm from the source.

-

Alternative: If using 254 nm, reduce time to 1–3 minutes to minimize protein degradation.

-

-

Post-Labeling Processing:

-

For Gel Analysis: Add SDS-PAGE loading buffer immediately. Boil for 5 min.

-

For MS Analysis: Proceed to trypsin digestion.

-

Part 3: Data Analysis & Troubleshooting

Comparative Performance Data

The following table summarizes why ATFA (Perfluorophenyl Azide) is superior to standard Phenyl Azide.

| Feature | Phenyl Azide (Standard) | ATFA (Perfluorophenyl Azide) | Impact on Experiment |

| Reactive Intermediate | Singlet Nitrene | Stabilized Singlet Nitrene | ATFA prevents ring expansion artifacts. |

| Primary Reaction | Nucleophilic Attack (Lys, Cys) | C-H Insertion | ATFA labels hydrophobic pockets/backbones. |

| Photolysis Wavelength | 254 nm (Strict) | 254 nm or 300–350 nm | ATFA allows "gentler" activation. |

| Labeling Efficiency | Low (< 5–10%) | High (> 30–50%) | Higher sensitivity for low-abundance targets. |

Troubleshooting Guide (Self-Validating Systems)

-

Issue: No labeling observed.

-

Validation: Check the UV lamp intensity.

-

Validation: Perform a "UV Shift Assay." Take the probe alone in buffer. Measure the UV spectrum.[2] Irradiate for 10 mins. Measure again. The characteristic azide peak (~250nm) should disappear or shift. If it doesn't, the azide is not activating.

-

-

Issue: High non-specific background.

-

Cause: The probe concentration is too high (above

). -

Solution: Titrate the probe down. The signal should persist at concentrations near the

of the ligand, while background should drop linearly.

-

-

Issue: Protein degradation/Precipitation.

-

Cause: UV damage.

-

Solution: Use a long-pass filter (cut off <300 nm) or switch to a high-power LED at 365 nm. Ensure samples are kept on ice during irradiation.

-

References

-

Keana, J. F. W., & Cai, S. X. (1990).[3] New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[3][4][5] The Journal of Organic Chemistry, 55(11), 3640–3647.

-

Platz, M. S. (1995). Comparison of Phenylcarbene and Phenylnitrene. Accounts of Chemical Research, 28(12), 487–492.

-

Flemmig, M., et al. (2011). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[4][6][7] Accounts of Chemical Research, 44(10), 1050–1061.

-

Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling Handbook.

Sources

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Perfluorophenyl azides: new applications in surface functionalization and nanomaterial synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Photolysis Protocols for 4-Azidotetrafluoroaniline (ATFA)

Executive Summary

This technical guide details the experimental setup and protocols for the photolysis of 4-azidotetrafluoroaniline (ATFA). Unlike non-fluorinated aryl azides, ATFA utilizes the electron-withdrawing nature of fluorine atoms to stabilize the reactive singlet nitrene intermediate, significantly suppressing the competing ring-expansion pathway (ketenimine formation). This unique property makes ATFA a superior reagent for high-efficiency C-H insertion and photoaffinity labeling (PAL).

Scientific Foundation: The Fluorine Advantage

To design a robust experiment, one must understand the photophysics governing perfluorophenyl azides (PFPAs).

The Mechanism

Upon UV excitation, the azide group (

-

Non-fluorinated Aryl Azides: The singlet nitrene rapidly rearranges into a dehydroazepine (ketenimine) intermediate. This electrophile reacts primarily with nucleophiles (e.g., amines), limiting its utility for non-specific C-H insertion.

-

4-Azidotetrafluoroaniline (ATFA): The fluorine substituents destabilize the transition state required for ring expansion. This forces the system to retain the singlet nitrene state longer, favoring direct insertion into C-H or N-H bonds of the target molecule.

Mechanism Diagram

The following diagram illustrates the divergent pathways, highlighting the ATFA advantage.

Figure 1: Photochemical pathway of ATFA. Note the suppression of Ring Expansion favored by the perfluorinated ring.[1]

Experimental Setup & Equipment

Light Source Selection

The absorption maximum (

| Parameter | Recommended Specification | Notes |

| Primary Wavelength | 254 nm (Low-pressure Hg) | Maximal efficiency for nitrene generation. |

| Secondary Wavelength | 300–365 nm (Medium-pressure Hg / LED) | Lower quantum yield but necessary if substrate is UV-sensitive (e.g., live cells). |

| Power Density | 5–10 mW/cm² | Higher power reduces irradiation time, minimizing thermal damage. |

| Vessel Material | Quartz (High Purity) | Essential for 254 nm. Borosilicate glass absorbs <300 nm light. |

Solvent Compatibility

The solvent must not interfere with the nitrene.

-

Recommended: Cyclohexane, Methanol, Phosphate Buffered Saline (PBS).

-

Avoid: Solvents with highly abstractable hydrogens if they are not the target reactant (though ATFA is robust, solvent insertion is a competitive side reaction).

Protocol 1: Kinetic Characterization via UV-Vis

Objective: To determine the photolysis rate constant (

Reagents[1]

-

ATFA Stock Solution: 10 mM in Methanol (Store in dark, -20°C).

-

Working Solvent: Methanol or Cyclohexane (Spectroscopic grade).

Procedure

-

Preparation: Dilute ATFA stock into the working solvent to a final concentration of 50 µM .

-

Note: Absorbance at

should be between 0.5 and 1.0 AU to avoid inner-filter effects.

-

-

Baseline Scan: Record a UV-Vis spectrum (200–400 nm) of the solution in a quartz cuvette (

).-

Observation: Look for the characteristic azide absorption band centered around ~250–258 nm.

-

-

Irradiation: Place the cuvette 2 cm from the 254 nm light source.

-

Time-Course: Irradiate in intervals (e.g., 10s, 30s, 60s, 120s). After each interval, record the spectrum.

-

Analysis:

-

Monitor the decrease in the azide peak.

-

Check for isosbestic points (indicating clean conversion to a single product species).

-

Data Analysis Template

| Time (s) | Absorbance (258 nm) | % Remaining | ln(A/A0) |

| 0 | 0.850 | 100% | 0 |

| 10 | 0.720 | 84.7% | -0.166 |

| 30 | 0.450 | 52.9% | -0.636 |

| ... | ... | ... | ... |

Plot ln(A/A0) vs. Time. A linear slope indicates first-order kinetics.

Protocol 2: C-H Insertion (Surface Functionalization)

Objective: To covalently attach ATFA-linked molecules to an inert surface (e.g., Polystyrene or Graphene).

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for surface functionalization using ATFA.

Detailed Methodology

-

Surface Preparation: Clean the substrate (e.g., polystyrene slide) with ethanol and dry under nitrogen.

-

Deposition: Apply a solution of ATFA (or ATFA-conjugated ligand) in a volatile solvent (e.g., ethanol/hexane).

-

Concentration: Typically 1–5 mg/mL for polymer grafting.

-

-

Drying: Allow the solvent to evaporate completely to form a thin film.

-

Critical: Residual solvent can act as a scavenger for the nitrene.

-

-

Inert Atmosphere (Optional but Recommended): Purge the reaction chamber with Nitrogen or Argon.

-

Reasoning: Oxygen is a triplet diradical and can quench triplet nitrenes or oxidize the surface, though the fast singlet insertion of ATFA mitigates this,

exclusion improves efficiency.

-

-

Photolysis: Irradiate with 254 nm light for 5–10 minutes at room temperature.

-

Distance: ~2–5 cm from the source.

-

-

Washing: Wash the surface rigorously with the original solvent (3x) and water (3x) to remove unreacted azide and non-covalently bound byproducts.

-

Validation:

-

FT-IR: Look for the disappearance of the azide stretch (~2100–2130 cm⁻¹) and appearance of amide/amine signals.

-

XPS: Analyze N1s peak shifts.

-

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| No Loss of Azide Peak | Lamp failure or wrong wavelength. | Verify lamp output with a radiometer. Ensure quartz optics are used (glass blocks 254 nm). |

| Low Insertion Yield | Oxygen quenching or "Inner Filter Effect". | Degas solutions with |

| Polymerization/Tars | Concentration too high. | Dilute sample to favor intramolecular or solvent insertion over intermolecular azide-azide reaction. |

| Yellowing of Solution | Azo-dimer formation. | Indicates triplet nitrene pathway.[2] Increase light intensity to drive singlet insertion faster or switch to fluorinated solvent. |

References

-

Keana, J. F. W., & Cai, S. X. (1990).[1] New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[1] The Journal of Organic Chemistry, 55(11), 3640–3647. [Link]

-

Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[1] Accounts of Chemical Research, 43(11), 1434–1443. [Link]

-

Schnapp, K. A., Poe, R., Leyva, E., Soundararajan, N., & Platz, M. S. (1993). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Bioconjugate Chemistry, 4(2), 172–177. [Link]

-

Morales-Sanfrutos, J., et al. (2023). Wavelength-Dependent UV-LED Photolysis of Fluorinated Pesticides and Pharmaceuticals. Environmental Science & Technology. (Contextual validation of wavelength dependence for fluorinated aromatics). [Link]

Sources

- 1. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Wavelength Selection & Photoactivation Protocols for 4-Azidotetrafluoroaniline (ATFA)

Executive Summary

4-Azidotetrafluoroaniline (ATFA) and its derivatives represent the "gold standard" in photoaffinity labeling (PAL) due to their unique photochemistry. Unlike non-fluorinated aryl azides, ATFA derivatives resist ring expansion, favoring efficient nitrene insertion into target biomolecules.

The Critical Decision: While ATFA exhibits maximum absorbance (

The Solution: This guide establishes the 300–350 nm window as the operational standard. By exploiting the absorbance "tail" of the perfluorinated ring, researchers can achieve high-yield crosslinking while preserving biological integrity.

Scientific Rationale: The "Fluorine Effect"[1]

To master ATFA photoactivation, one must understand why it differs from standard phenyl azides. The introduction of four fluorine atoms is not merely for spectral shifting; it is a mechanistic control switch.

Mechanism of Action

Upon UV irradiation, the azide group (

-

Standard Phenyl Azides: The singlet nitrene is unstable and rapidly rearranges into a ketenimine (via ring expansion to dehydroazepine). This species is a long-lived electrophile that reacts preferentially with nucleophiles (e.g., solvent water, amines) rather than inserting into the target ligand-binding site.

-

Perfluorophenyl Azides (ATFA): The highly electronegative fluorine atoms withdraw electron density from the ring, significantly raising the activation energy required for ring expansion. This forces the reaction pathway toward C-H or N-H insertion , drastically improving crosslinking specificity and yield.

Mechanistic Pathway Diagram

Figure 1: The "Fluorine Effect" blocks the ring expansion pathway (grey), funneling energy into the desired insertion pathway (green).

Wavelength Selection Strategy

Selecting the light source is a trade-off between Quantum Yield (efficiency of nitrene generation) and Biocompatibility (protein safety).

The Absorbance vs. Damage Matrix

| Wavelength | ATFA Absorbance ( | Protein Damage Risk | Crosslinking Efficiency | Verdict |

| 254 nm | High (Peak) | Critical | High (but artifacts likely) | AVOID for live cells/proteins. |

| 302–312 nm | Moderate | Low | Optimal | RECOMMENDED (UV-B). |

| 365 nm | Very Low (<100 | Negligible | Low (Requires high flux) | ACCEPTABLE with high-power LEDs. |

Recommendation

-

Primary Choice: 300–320 nm (UV-B). This strikes the perfect balance. The extinction coefficient of ATFA is sufficient for activation within minutes, yet the wavelength is long enough to avoid exciting aromatic amino acids (Trp/Tyr absorb <290 nm).

-

Secondary Choice: 365 nm (High-Power LED). If using sensitive eukaryotic cells, 365 nm is safer. However, because ATFA absorbance is minimal here, you must use a high-intensity source (>500 mW/cm²) and longer irradiation times.

Experimental Protocol: Photoactivation Workflow

Objective: Covalent labeling of a target protein with an ATFA-conjugated probe using 302–312 nm excitation.

Materials

-

Probe: ATFA-functionalized ligand (dissolved in DMSO).

-

Sample: Purified protein or cell lysate (PBS, pH 7.4). Avoid Tris buffers if possible, as they can act as radical scavengers, though ATFA is robust enough to work in Tris.

-

Light Source: Handheld UV Lamp (e.g., UVP 6-watt) equipped with a 302 nm or 312 nm tube .

-

Vessel: Quartz cuvette (best) or optically clear flat-bottom 96-well plate (polystyrene absorbs <300 nm; ensure plate is UV-transparent or irradiate from top without lid).

Step-by-Step Methodology

-

Equilibration (Dark Step):

-

Incubate the ATFA-probe with the protein sample for 30–60 minutes at 4°C in the dark. This establishes the non-covalent equilibrium (

). -

Control: Prepare a "competitor" sample containing 100x excess of non-labeled ligand to prove specific binding.

-

-

Preparation for Irradiation:

-

Place samples on ice. Heat is a byproduct of irradiation and can denature proteins.

-

Distance: Position the UV lamp 2–5 cm above the open wells.

-

Note: If using 365 nm LEDs, distance can be reduced to 1 cm due to lower heat output.

-

-

Irradiation:

-

For 302/312 nm (6W lamp): Irradiate for 5–10 minutes .

-

For 365 nm (High Power LED): Irradiate for 10–20 minutes .

-

Tip: Do not over-irradiate. Extended UV exposure leads to non-specific radical generation in the protein.

-

-

Post-Labeling Processing:

-

If using "Click Chemistry" (e.g., Alkyne-ATFA probe): Proceed immediately to the CuAAC reaction to attach a reporter tag (biotin/fluorophore).

-

If using direct analysis: Proceed to SDS-PAGE or Mass Spectrometry.

-

Workflow Diagram

Figure 2: Operational workflow for ATFA photoaffinity labeling.

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Crosslinking Yield | Wavelength too long (>365 nm) or intensity too low. | Switch to 302/312 nm source or increase power. Ensure plasticware is not blocking UV. |

| High Background | Non-specific hydrophobic binding. | Add mild detergent (0.1% Tween-20) during irradiation or reduce probe concentration. |

| Protein Precipitation | UV-induced denaturation or heating. | Keep samples on ice during irradiation. Reduce exposure time. |

| No Signal in Competition | Probe affinity is too low ( | The probe must bind tightly before irradiation. Verify |

References

-

Keana, J. F. W., & Cai, S. X. (1990).[2][3] New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[2][3] The Journal of Organic Chemistry, 55(11), 3640–3647.

- Significance: The seminal paper establishing the suppression of ring expansion in perfluorophenyl azides.

-

Yan, M., et al. (1994).[4] N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents.[4] Bioconjugate Chemistry, 5(2), 151–157.[4]

- Significance: Demonstrates the utility of ATFA in bioconjugation and surface functionaliz

-

Liu, Z., et al. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[5] Accounts of Chemical Research, 43(11), 1434–1443.

- Significance: Comprehensive review of PFPA photochemistry and wavelength consider

-

Thermo Fisher Scientific. (n.d.). Photoaffinity Labeling Handbook.

- Significance: General industrial protocols for aryl azide handling.

Sources

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Advanced Application Note: Quenching & Deactivation Protocols for 4-Azidotetrafluoroaniline (ATFA) Reactions

Introduction & Mechanistic Grounding

4-Azidotetrafluoroaniline (ATFA) and its derivatives (perfluorophenyl azides, PFPAs) represent a gold standard in photoaffinity labeling due to their superior C-H insertion efficiency compared to non-fluorinated aryl azides. Unlike simple phenyl azides, which suffer from rapid ring expansion into electrophilic dehydroazepines that react non-specifically with nucleophiles, the fluorine atoms in ATFA stabilize the singlet nitrene intermediate, promoting robust insertion into unactivated C-H bonds.

However, "quenching" in the context of ATFA is a multi-faceted requirement. It refers to three distinct control points in an experimental workflow:

-

Conjugation Quenching: Stopping the reaction of amine-reactive ATFA derivatives (e.g., NHS-esters) during probe synthesis.

-

Photolysis Termination: Arresting the crosslinking process and scavenging reactive intermediates (ketenimines) to prevent background noise.

-

Chemical Deactivation (Safety): Permanently destroying the energetic azide moiety for safe disposal.

The Photochemical Pathway

Understanding the life-cycle of the ATFA moiety is critical for effective quenching. Upon UV irradiation (~254 nm), the azide releases

Figure 1: The photochemical fate of ATFA. Effective quenching targets the removal of the Ketenimine intermediate and the prevention of non-specific Nucleophile Adducts.

Protocol A: Quenching Amine-Reactive Intermediates (Pre-Photolysis)